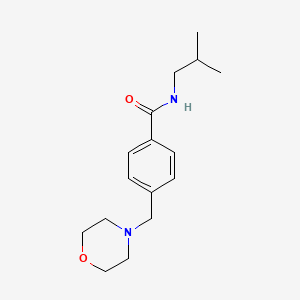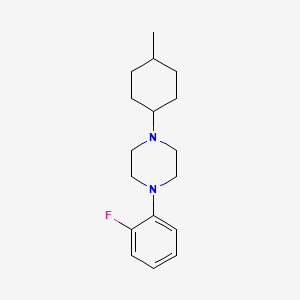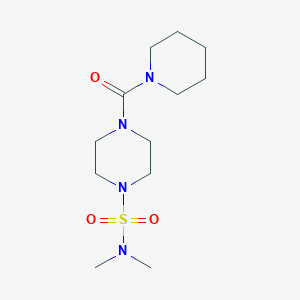
N-isobutyl-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-4-(4-morpholinylmethyl)benzamide, also known as IBMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. IBMM is a selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes.
Mecanismo De Acción
The α7 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine. The activation of α7 nAChR leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. N-isobutyl-4-(4-morpholinylmethyl)benzamide acts as a selective antagonist of the α7 nAChR by binding to the receptor and preventing the activation of the channel. This leads to the inhibition of downstream signaling pathways that are mediated by the α7 nAChR.
Biochemical and physiological effects:
N-isobutyl-4-(4-morpholinylmethyl)benzamide has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, N-isobutyl-4-(4-morpholinylmethyl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In the cardiovascular system, N-isobutyl-4-(4-morpholinylmethyl)benzamide has been shown to have vasodilatory effects, which could be useful in the treatment of hypertension. In the immune system, N-isobutyl-4-(4-morpholinylmethyl)benzamide has been shown to modulate the production of cytokines, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-4-(4-morpholinylmethyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its high degree of selectivity towards the α7 nAChR, which allows for the specific modulation of this receptor without affecting other receptors. Another advantage is its stability and solubility, which makes it easy to handle and use in experiments. However, one of the limitations is its relatively low potency, which requires higher concentrations of the compound to achieve the desired effects. Another limitation is its limited availability, which could limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-isobutyl-4-(4-morpholinylmethyl)benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent analogs of N-isobutyl-4-(4-morpholinylmethyl)benzamide that could be used in lower concentrations. Another direction is the investigation of the potential therapeutic applications of N-isobutyl-4-(4-morpholinylmethyl)benzamide in various neurological and psychiatric disorders. Finally, the study of the physiological and biochemical effects of N-isobutyl-4-(4-morpholinylmethyl)benzamide in different systems could provide valuable insights into the role of α7 nAChR in health and disease.
Conclusion:
In conclusion, N-isobutyl-4-(4-morpholinylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. N-isobutyl-4-(4-morpholinylmethyl)benzamide is a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study. The investigation of N-isobutyl-4-(4-morpholinylmethyl)benzamide could provide valuable insights into the role of α7 nAChR in health and disease.
Métodos De Síntesis
The synthesis of N-isobutyl-4-(4-morpholinylmethyl)benzamide involves the reaction of N-(4-chlorobenzyl)morpholine with isobutylamine in the presence of a base such as sodium hydroxide. The reaction yields N-isobutyl-4-(4-morpholinylmethyl)benzamide as a white solid with a high degree of purity. The synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-isobutyl-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have selective antagonistic activity towards the α7 nAChR, which is a target for the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. N-isobutyl-4-(4-morpholinylmethyl)benzamide has been used as a tool compound to study the role of α7 nAChR in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)11-17-16(19)15-5-3-14(4-6-15)12-18-7-9-20-10-8-18/h3-6,13H,7-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEOCGIBSWSCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-4-(morpholin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)


![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)

![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)

![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)
